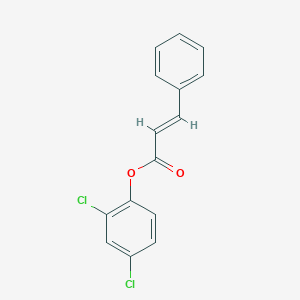![molecular formula C20H22FN3O2 B5645108 5-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5645108.png)
5-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While the specific synthesis pathway for this compound is not directly documented, similar compounds have been synthesized through reactions such as Friedel-Crafts acylation, which involves the acylation of aromatic compounds using acid chlorides in the presence of a Lewis acid catalyst (Taylor et al., 2010). This method could potentially be applied or adapted for the synthesis of the target compound, considering the structural similarities and functional groups present in related molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been extensively studied through crystallography and computational methods. For instance, the crystal structure of related compounds reveals significant details about bond lengths, angles, and molecular conformations, which are crucial for understanding the three-dimensional arrangement and chemical reactivity of the molecule (Lv Zhi, 2009). These structural insights are fundamental in predicting the physical and chemical properties of the compound.
Chemical Reactions and Properties
The chemical reactivity of the compound can be influenced by the presence of functional groups such as the pyridinone moiety, which is known to participate in various chemical reactions. For example, pyridinone derivatives have been involved in reactions like nucleophilic substitutions and condensations, indicating a potential for diverse chemical transformations (Jayarajan et al., 2019). Understanding these reactions is vital for further modifications and applications of the compound.
Physical Properties Analysis
The physical properties of such complex molecules, including melting point, solubility, and crystalline structure, are closely related to their molecular structure. X-ray crystallography provides valuable information about the crystalline form, which is essential for understanding the compound's stability, solubility, and interaction with other molecules (Zhi et al., 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. For instance, the presence of a pyridinone ring might impart specific acidic or basic properties, influencing the compound's behavior in chemical reactions (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
5-[(1S,5R)-3-[(4-fluorophenyl)methyl]-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-5-1-14(2-6-17)10-23-11-15-3-7-18(13-23)24(12-15)20(26)16-4-8-19(25)22-9-16/h1-2,4-6,8-9,15,18H,3,7,10-13H2,(H,22,25)/t15-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGWFDLXLURRGA-MAUKXSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CNC(=O)C=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CNC(=O)C=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5645036.png)
![9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645042.png)

![2-[(6-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645049.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5645057.png)

![2-isopropyl-4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrimidine-5-carboxamide](/img/structure/B5645086.png)
![rel-(3aR,6aR)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5645114.png)
![N-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5645125.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645126.png)
![N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5645129.png)
![2-[(4-methylphenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5645134.png)
![N-[2-(4-biphenylyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B5645141.png)